molecular formula C9H10ClNO3S B1362453 4-(N-Methylacetamido)benzene-1-sulfonyl chloride CAS No. 39169-92-1

4-(N-Methylacetamido)benzene-1-sulfonyl chloride

Cat. No.: B1362453
CAS No.: 39169-92-1
M. Wt: 247.7 g/mol
InChI Key: FJXBSNLZPGJSAT-UHFFFAOYSA-N
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Description

4-(N-Methylacetamido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClNO3S It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is attached to a benzene ring substituted with an acetyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Methylacetamido)benzene-1-sulfonyl chloride typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.

    Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using a reducing agent such as iron and hydrochloric acid.

    Acetylation: Aniline is acetylated using acetic anhydride to form N-acetylaniline.

    Sulfonylation: N-acetylaniline is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(N-Methylacetamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: The compound can be hydrolyzed to produce the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) can be used to hydrolyze the compound.

Major Products Formed

    Sulfonamide Derivatives: Reaction with amines produces sulfonamide derivatives.

    Sulfonic Acid: Hydrolysis yields the corresponding sulfonic acid.

Scientific Research Applications

4-(N-Methylacetamido)benzene-1-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules.

    Material Science: It is utilized in the preparation of functional materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 4-(N-Methylacetamido)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can act as enzyme inhibitors or other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: A simpler analog without the acetyl(methyl)amino group.

    4-Acetamidobenzenesulfonyl Chloride: Similar structure but with an acetamido group instead of acetyl(methyl)amino.

    4-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of acetyl(methyl)amino.

Uniqueness

4-(N-Methylacetamido)benzene-1-sulfonyl chloride is unique due to the presence of the acetyl(methyl)amino group, which imparts specific reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

4-[acetyl(methyl)amino]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXBSNLZPGJSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303634
Record name 4-[acetyl(methyl)amino]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39169-92-1
Record name NSC159468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159468
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[acetyl(methyl)amino]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-methylacetamido)benzene-1-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

N-Methylacetanilide (25.0 g, 188.0 mmol) was added to chlorosulfonic acid (62.8 ml) under cooling with ice in portions at such a rate as not to raise the temperature of the resulting mixture to 50° C. or above, which took about 10 minutes. The obtained mixture was stirred at 80° C. for 2.5 hours and poured into a mixture comprising ice (200 ml), hexane (30 ml) and isopropyl ether (30 ml) under cooling with ice at 20° C. or below in portions to decompose excess chlorosulfonic acid. The precipitated crystal was recovered by filtration, washed with water and dissolved in ethyl acetate. The obtained solution was washed with water and a saturated aqueous solution of common salt. The organic layer was dried over magnesium sulfate and concentrated to give the title compound as a white crystal (19.4 g, yield: 42%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
62.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
42%

Synthesis routes and methods II

Procedure details

A solution of N-methyl-N-phenylacetamide (11 g, 73.83 mmol) in dichloromethane (20 mL) was added dropwise to HSO3Cl (80 g, 689.66 mmol) at 5° C. The resulting solution was then stirred at room temperature overnight. The reaction mixture was then quenched by adding 100 mL of iced water. The resulting solution was extracted using dichloromethane (2×50 mL) and the organic layers were combined. The residue was purified by column chromatography using a 10:1 ethyl acetate/petroleum ether solvent system to give 2.2 g (11%) of 4-(N-methylacetamido)benzene-1-sulfonyl chloride as a white solid. 1H NMR (CDCl3) δ 8.09 (d, 2H), 7.48 (d, 2H), 3.38 (s, 3H), 2.17 (s, 3H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
HSO3Cl
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

(Based on the procedure of O. K. Stojanovic et al. Chem. Abstr. 1973, 78, 3902s.) N-Methyl-N-phenyl-acetamide (10.0 g, 67 mmol) is heated with 50 ml of ClSO3H at 70° C. for 90 min. The mixture is poured into 200 ml of ice, and the resulting product is filtered and washed with 2×25 ml of H2O to the give the title compound as an off-white solid.
[Compound]
Name
3902s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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